N-(naphthalen-1-yl)morpholine-4-carboxamide N-(naphthalen-1-yl)morpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10756801
InChI: InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,16,18)
SMILES: C1COCCN1C(=O)NC2=CC=CC3=CC=CC=C32
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol

N-(naphthalen-1-yl)morpholine-4-carboxamide

CAS No.:

Cat. No.: VC10756801

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

N-(naphthalen-1-yl)morpholine-4-carboxamide -

Specification

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
IUPAC Name N-naphthalen-1-ylmorpholine-4-carboxamide
Standard InChI InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,16,18)
Standard InChI Key LDGZSWAPMYOPKW-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)NC2=CC=CC3=CC=CC=C32
Canonical SMILES C1COCCN1C(=O)NC2=CC=CC3=CC=CC=C32

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound’s structure integrates a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with a naphthalene system through a carboxamide bridge. The naphthalene group contributes aromatic stability and hydrophobicity, while the morpholine ring enhances solubility and hydrogen-bonding capacity . Key structural features include:

PropertyValue/DescriptorSource
Molecular FormulaC15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}PubChem
Molecular Weight256.30 g/molPubChem
SMILESC1COCCN1C(=O)NC2=CC=CC3=CC=CC=C32PubChem
InChI KeyLDGZSWAPMYOPKW-UHFFFAOYSA-NPubChem

The IUPAC name, N-naphthalen-1-ylmorpholine-4-carboxamide, reflects the substitution pattern at the naphthalene’s first position and the morpholine’s carboxamide functional group .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) data for analogous morpholine-carboxamide derivatives reveal distinct signals for the morpholine’s methylene protons (δ 3.35–3.57 ppm) and the naphthalene’s aromatic protons (δ 7.12–7.39 ppm) . Density functional theory (DFT) calculations predict a planar carboxamide linkage, enabling π-π stacking interactions with aromatic residues in biological targets .

Synthetic Methodologies

Industrial-Scale Synthesis

A scalable synthesis involves a three-step protocol:

  • Condensation Reaction: Ethylenediamine reacts with N-phenoxycarbonylmorpholine at 64–70°C for 6 hours, forming an intermediate carboxamide .

  • Alkaline Workup: Sodium hydroxide in acetone precipitates impurities, yielding a crude product with 89.8% purity .

  • Salt Formation: Treatment with oxalic acid in ethanol-water produces the oxalate salt, enhancing stability and crystallinity .

Key Reaction Parameters:

  • Temperature: 64–70°C (Step 1), 20°C (Step 3)

  • Solvents: Acetone, ethanol, water

  • Yield: 89.8%

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase reactions. For example, polyethylene glycol (PEG)-water systems facilitate domino reactions involving aldehydes and amines, producing morpholine-carboxamide derivatives with reduced environmental impact .

Biological Activities and Mechanisms

Enzymatic Inhibition

Preliminary assays indicate that N-(naphthalen-1-yl)morpholine-4-carboxamide analogues inhibit cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), validated via:

  • IC50_{50} Values: Sub-micromolar potency against HDAC6 (IC50_{50} = 0.12 μM) .

  • Binding Affinity: Molecular docking reveals hydrogen bonds with HDAC’s catalytic zinc ion (binding energy = −9.2 kcal/mol) .

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesBiological Activity
Dihydrothiophene ureidoformamideThiophene ring, urea linkageCOX-2 inhibition (IC50_{50} = 0.09 μM)
Fluoroformamidine derivativesFluorine substitutionHDAC inhibition (IC50_{50} = 0.15 μM)
Sulfonamide-morpholine hybridsSulfonamide groupAntifungal (MIC = 2 μg/mL)

The naphthalene moiety in N-(naphthalen-1-yl)morpholine-4-carboxamide enhances lipophilicity, improving blood-brain barrier penetration compared to smaller aromatic systems .

Industrial and Pharmacological Applications

Drug Development

  • Lead Compound: Serves as a scaffold for kinase inhibitors (e.g., PI3Kδ inhibitors in Phase II trials) .

  • Prodrug Design: Oxalate salt formulation improves oral bioavailability (F = 78% in rodents) .

Material Science

Functionalization with electron-withdrawing groups (e.g., trifluoromethyl) enhances thermal stability (Td_{d} = 280°C), enabling use in high-performance polymers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator